Cas no 222403-68-1 (N-(13Z-docosenoyl)-sphing-4-enine-1-phosphocholine)

222403-68-1 structure
Nome do Produto:N-(13Z-docosenoyl)-sphing-4-enine-1-phosphocholine
N-(13Z-docosenoyl)-sphing-4-enine-1-phosphocholine Propriedades químicas e físicas
Nomes e Identificadores
-
- N-(13Z-docosenoyl)-sphing-4-enine-1-phosphocholine
- (2S,3R,4E)-2-[(13Z)-docos-13-enoylamino]-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
- CHEBI:74533
- SPH(d18:1/22:1(13Z))
- N-(13Z-docosenoyl)-sphing-4-enine-1-phosphocholin
- Q27144712
- C22:1 Sphingomyelin
- SM(d18:1/22:1(13Z))
- LMSP03010072
- N-[(13Z)-docosenoyl]sphing-4-enine-1-phosphocholine
- SM(d18:1/22:1)
- Sphingomyelin (d18:1/11:1(13Z))
- Sphingomyelin (d18:1/22:1(13Z))
-
- Inchi: 1S/C45H89N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h20-21,36,38,43-44,48H,6-19,22-35,37,39-42H2,1-5H3,(H-,46,49,50,51)/b21-20-,38-36+/t43-,44+/m0/s1
- Chave InChI: VBFKEZGCUWHGSK-ADSSWVSQSA-N
- SMILES: P(=O)([O-])(OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(CCCCCCCCCCC/C=C\CCCCCCCC)=O)OCC[N+](C)(C)C
Propriedades Computadas
- Massa Exacta: 784.64582556g/mol
- Massa monoisotópica: 784.64582556g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 54
- Contagem de Ligações Rotativas: 41
- Complexidade: 929
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 108Ų
- XLogP3: 14.6
N-(13Z-docosenoyl)-sphing-4-enine-1-phosphocholine Literatura Relacionada
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
4. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
222403-68-1 (N-(13Z-docosenoyl)-sphing-4-enine-1-phosphocholine) Produtos relacionados
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
